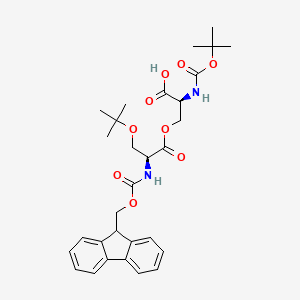

Boc-Ser(Fmoc-Ser(tBu))-OH

Description

Evolution of Protected Amino Acid and Dipeptide Derivatives in Synthetic Chemistry

The field of peptide synthesis has undergone a remarkable evolution, largely driven by the development of new protecting group strategies. Early methods in solution-phase synthesis were often laborious and limited in scale. The advent of solid-phase peptide synthesis (SPPS) by R.B. Merrifield revolutionized the field, enabling the rapid synthesis of peptides. nih.gov This innovation spurred the development of various protecting groups to enhance efficiency and yield.

Initially, the Boc (tert-butoxycarbonyl) group, which is removed by acid, was widely used for temporary N-terminal protection. creative-peptides.comwikipedia.org Later, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, was introduced, offering an alternative "orthogonal" protection scheme. creative-peptides.com This meant that the N-terminal protecting group could be removed without affecting the acid-labile side-chain protecting groups, providing greater flexibility and minimizing side reactions. peptide.com The development of dipeptide and even larger protected peptide fragments as building blocks has further advanced the synthesis of very long or difficult peptide sequences through fragment condensation approaches. ub.eduacs.org

Strategic Design Principles for Orthogonally Protected Building Blocks

The success of complex peptide synthesis hinges on the principle of orthogonality in protecting groups. nih.govpeptide.com An orthogonal protection scheme employs multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific reaction conditions without affecting the others. peptide.comub.edu This allows for precise control over which part of the molecule reacts at each step of the synthesis.

Key considerations in the design of orthogonally protected building blocks include:

Selective Deprotection: The conditions for removing one type of protecting group must not affect others present in the molecule. For instance, the base-labile Fmoc group can be removed in the presence of acid-labile Boc and t-butyl (tert-butyl) groups. nih.govcreative-peptides.com

Stability: The protecting groups must be stable to the conditions used for peptide coupling and the removal of other protecting groups throughout the synthesis. nih.gov

Minimal Side Reactions: The protecting groups themselves and the conditions for their removal should not induce unwanted side reactions, such as racemization or modification of sensitive amino acid side chains. creative-peptides.com

Significance of Serine and Threonine Derivatives in Peptide Chemistry

Serine and threonine, with their hydroxyl-containing side chains, are functionally important amino acids that are frequently found in biologically active peptides. Their hydroxyl groups can be sites for post-translational modifications, such as phosphorylation, which plays a critical role in regulating protein function.

In peptide synthesis, the hydroxyl groups of serine and threonine are typically protected to prevent undesirable side reactions, such as acylation during peptide coupling. peptide.com Common protecting groups for the hydroxyl functions of serine and threonine in Fmoc-based SPPS include the tert-butyl (tBu) ether. peptide.com The development of specialized serine and threonine derivatives, including those pre-loaded as dipeptides, has been crucial for the synthesis of complex peptides, glycopeptides, and phosphopeptides. peptide.comrsc.org These derivatives can also influence the conformation and solubility of the growing peptide chain. merckmillipore.commerckmillipore.com

Overview of Boc-Ser(Fmoc-Ser(tBu))-OH as a Specialized Synthetic Unit

This compound is a highly specialized dipeptide building block designed for advanced peptide synthesis. smolecule.com It consists of two serine residues linked by an ester bond, rather than a typical peptide bond. This structure is known as a depsipeptide. merckmillipore.com

This building block features a sophisticated orthogonal protection scheme:

The N-terminal amino group of the first serine is protected by a Boc group. smolecule.com

The hydroxyl group of this first serine is acylated with a second serine residue.

The amino group of the second serine is protected by an Fmoc group. smolecule.com

The hydroxyl group of the second serine is protected by a tert-butyl (tBu) ether. smolecule.com

This intricate arrangement allows for specific applications in peptide synthesis, particularly in overcoming aggregation issues during the synthesis of difficult sequences. merckmillipore.commerckmillipore.com The ester linkage can be cleaved and rearranged to the native amide bond under specific conditions after the peptide has been assembled. merckmillipore.commerckmillipore.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |

| Molecular Formula | C30H38N2O9 | nih.govpeptide.com |

| Molecular Weight | 570.639 g/mol | wuxiapptec.com |

| CAS Number | 944283-11-8 | nih.govpeptide.comwuxiapptec.com |

| Appearance | White to off-white powder | N/A |

| Purity | ≥95% | N/A |

Research Findings on this compound

This compound and similar isoacyl dipeptides are primarily utilized as "aggregation busters" in Fmoc-based solid-phase peptide synthesis (SPPS). merckmillipore.commerckmillipore.com During the synthesis of certain peptide sequences, particularly those rich in hydrophobic residues, the growing peptide chains can aggregate on the solid support, leading to incomplete reactions and low yields. merckmillipore.commerckmillipore.com

The incorporation of an isoacyl dipeptide like this compound introduces a "kink" in the peptide backbone due to the ester linkage, which disrupts the intermolecular hydrogen bonding that leads to aggregation. merckmillipore.commerckmillipore.com This allows the synthesis to proceed more efficiently.

After the full-length peptide is synthesized and cleaved from the resin, the depsipeptide product is often more soluble and easier to purify than its native, aggregation-prone counterpart. merckmillipore.com Following purification, the molecule undergoes a spontaneous O- to N-acyl migration at a pH of around 7.4, which converts the ester linkage to the native peptide bond, yielding the final target peptide. merckmillipore.commerckmillipore.com This strategy has been shown to significantly improve the yields and purities of otherwise difficult-to-synthesize peptides. merckmillipore.com

Synthetic Methodologies for this compound and its Integration

The synthesis and strategic application of complex building blocks like this compound are central to advanced peptide chemistry. This dipeptide unit, featuring a unique side-chain linkage, necessitates sophisticated synthetic approaches and careful consideration of protecting group orthogonality. Its design allows for the introduction of a serine branch, which can be further elongated, making it a valuable component in the construction of branched and other complex peptides.

Properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUANKHZZCWSG-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102370 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944283-11-8 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Peptide Structure and Ligation Strategies

Introduction of Isoacyl Linkages via Serine Derivatives

One of the primary applications of Boc-Ser(Fmoc-Ser(tBu))-OH is in the generation of depsipeptides, which are peptide analogues containing at least one ester bond in place of an amide bond. This "isoacyl" linkage is introduced at a specific serine residue and serves as a powerful tool for managing peptide synthesis, particularly for sequences prone to aggregation.

The synthesis of a depsipeptide using this building block is a deliberate strategy employed during solid-phase peptide synthesis (SPPS). The process involves incorporating the Boc-Ser moiety into the growing peptide chain. Subsequently, the Fmoc protecting group on the side chain of the first serine is removed, exposing its hydroxyl group. The next amino acid in the sequence is then intentionally coupled to this side-chain oxygen, forming an ester linkage.

This depsipeptide structure is stable under the acidic conditions typically used for SPPS and subsequent HPLC purification peptide.compeptide.com. A critical feature of this modification is its reversibility. Upon exposure to a neutral or slightly basic pH (typically 7.4 or higher), the depsipeptide undergoes a spontaneous and rapid O-to-N acyl shift peptide.comnih.gov. This intramolecular rearrangement converts the ester linkage back to the native amide bond, yielding the desired peptide sequence peptide.comnih.gov.

By temporarily inserting an ester bond into the peptide backbone, the normal pattern of inter-chain hydrogen bonding, which is a primary driver of aggregation, is effectively disrupted peptide.com. This disruption significantly improves the solubility of the growing peptide chain, keeping it accessible for subsequent chemical steps and facilitating purification peptide.compeptide.com. This strategy has been successfully applied to the synthesis of "difficult sequences," including the A- and B-chains of human insulin, where aggregation is a major obstacle nih.govbachem.com.

| Feature | Description |

| Strategy | Introduction of a temporary ester bond (depsipeptide) into the peptide backbone. |

| Mechanism | Coupling an amino acid to the side-chain oxygen of a serine residue. |

| Key Benefit | Disrupts inter-chain hydrogen bonding, preventing aggregation and increasing solubility. |

| Reversibility | A spontaneous O-to-N acyl shift at pH ≥ 7.4 restores the native amide bond. |

| Application | Synthesis of long or hydrophobic peptides prone to aggregation ("difficult sequences"). |

Precursor for α-Oxo Aldehyde Formation

Beyond its role in managing aggregation, the serine moiety introduced by this compound can be leveraged as a precursor for creating a highly reactive functional group. When positioned at the N-terminus of a peptide, the deprotected serine residue can be chemically converted into an α-oxo aldehyde, a versatile handle for bioconjugation.

Once the peptide is synthesized and all protecting groups (including Boc, Fmoc, and tBu) are removed, an N-terminal serine residue possesses a 1,2-amino alcohol structure [-CH(NH2)CH(OH)-] nih.govnih.gov. This specific arrangement is susceptible to oxidative cleavage by mild oxidizing agents such as sodium periodate (B1199274) (NaIO4) nih.govunimi.itnih.gov. The reaction is rapid and highly specific, selectively cleaving the bond between the α-carbon and the β-carbon of the serine side chain to generate a C-terminal glyoxalyl group, also known as an α-oxo aldehyde nih.govunimi.itresearchgate.net. This transformation converts the N-terminal amino acid into a reactive carbonyl moiety.

The α-oxo aldehyde is a powerful electrophile that can participate in a variety of chemoselective ligation reactions. It is particularly valuable in strategies related to Native Chemical Ligation (NCL), which are fundamental for the chemical synthesis of large peptides and proteins. The aldehyde can react specifically with nucleophiles, such as hydrazides or alkoxyamines (oxyamines), to form stable hydrazone or oxime linkages, respectively nih.govnih.govacs.org.

This chemistry allows for the site-directed conjugation of various molecules—such as reporter groups, cytotoxic drugs, or other peptides—to the N-terminus of a synthetic peptide nih.govacs.org. The high chemoselectivity of the aldehyde-nucleophile reaction ensures that the ligation occurs only at the intended site, even in the presence of other functional groups found on unprotected peptides u-tokyo.ac.jp. This makes the N-terminal serine-to-aldehyde strategy a cornerstone of modern bioconjugation and protein modification toolkits nih.govacs.org.

| Step | Reagent/Condition | Product | Purpose |

| 1. Deprotection | Strong acid (e.g., TFA) | N-terminal Serine peptide | Exposes the 1,2-amino alcohol moiety. |

| 2. Oxidation | Sodium Periodate (NaIO4) | N-terminal α-oxo aldehyde peptide | Creates a reactive carbonyl handle. |

| 3. Ligation | Hydrazide or Oxyamine | Hydrazone or Oxime conjugate | Forms a stable, covalent linkage to another molecule. |

Conformational Control in Peptide Synthesis

The use of isoacyl dipeptides derived from this compound represents a form of temporary, strategic conformational control over a nascent peptide chain. By breaking the regular amide backbone sequence, the depsipeptide linkage forces the peptide into a conformation that is less prone to forming ordered, aggregated structures like β-sheets bachem.com.

For this strategy to be most effective, placement of the isoacyl dipeptide is critical. It is recommended to insert the unit just before a known hydrophobic or aggregation-prone segment peptide.com. Furthermore, to maximize the structure-disrupting effect, it is advised to maintain a spacing of at least five to six amino acid residues between the isoacyl dipeptide and other elements that influence conformation, such as proline or pseudoproline residues peptide.compeptide.com. This deliberate positioning allows chemists to guide the peptide's conformational state during its assembly, ensuring it remains soluble and synthetically accessible until the final O-to-N acyl shift restores its native structure.

Building Block for Complex Architectures

The unique trifunctional and branched nature of this compound makes it a valuable building block for the synthesis of non-linear and complex peptide structures, such as cyclic peptides, branched peptides, and dendrimers.

Depsipeptide linkages are common features in many naturally occurring cyclic peptides known for their pharmacological activity. nih.govspringernature.com The use of building blocks like this compound in the synthesis of linear precursors can facilitate macrocyclization. By disrupting intermolecular aggregation, the depsipeptide linkage can promote the desired intramolecular cyclization reaction, improving yields. Once the cyclic structure is formed, the ester bond can be converted to the native amide bond via O-N acyl migration.

During the synthesis of depsipeptides, diketopiperazine formation can be a significant side reaction. acs.org This occurs through the intramolecular cyclization of a dipeptide unit, particularly at the N-terminus of the growing chain, and is a known challenge that must be managed through careful selection of protecting groups and coupling conditions. acs.orgresearchgate.net

This compound is inherently a branched molecule, with one serine residue branching off the side chain of another. This structure is a natural starting point for creating more elaborate branched peptides and dendrimers. Dendrimers are highly branched, tree-like macromolecules built from a central core with repeating branching units. researchgate.netmdpi.com

The orthogonal protection scheme (acid-labile Boc and base-labile Fmoc) provides precise control over the synthetic route. A synthetic chemist can selectively deprotect and extend the peptide chain from three different points:

N-terminus of Ser-1: Removal of the Boc group.

N-terminus of Ser-2: Removal of the Fmoc group.

C-terminus of Ser-1: Activation and coupling.

This trifunctional capability allows the molecule to serve as a branching point (a dendron) for the convergent or divergent synthesis of peptide dendrimers. youtube.com While other molecules like tartaric acid have been used to create "depsipeptide dendrimers," the principle of using ester linkages within the dendritic structure is established. nih.gov The use of such pre-formed branched units can simplify the synthesis of complex structures like multiple antigen peptides (MAPs), which are used as vaccine candidates. nih.gov

Analytical Methodologies for Monitoring Synthesis and Purity

Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods offer the advantage of real-time, non-invasive monitoring of key steps during solid-phase peptide synthesis (SPPS), the primary methodology for assembling such compounds.

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis phenomenex.comiris-biotech.de. The progress of the synthesis, particularly the deprotection step, can be monitored in real-time using UV-Vis spectroscopy. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF) researchgate.netcsic.es.

This cleavage reaction liberates dibenzofulvene, which forms a piperidine adduct that possesses a distinct UV absorbance maximum nih.gov. By continuously monitoring the absorbance of the solution flowing from the reactor, the completion of the Fmoc removal step can be precisely determined. This technique allows for the optimization of deprotection times, ensuring that the reaction proceeds to completion without unnecessary exposure of the peptide to the basic conditions, which could cause side reactions activotec.com. Automated peptide synthesizers often incorporate on-line UV monitoring to control deprotection and coupling protocols, which helps to increase the purity of the final product and reduce synthesis costs activotec.com. This feedback control can automatically adjust reaction times or repeat steps if deprotection is slow, enabling the synthesis of longer and more difficult sequences activotec.com.

An accurate determination of the molar absorption coefficient of the dibenzofulvene-piperidine adduct is crucial for quantitative analysis. Molar absorption coefficients have been reported in the range of 7100 L mol⁻¹ cm⁻¹ to 8100 L mol⁻¹ cm⁻¹, and the precise value can impact calculations of resin substitution and subsequent synthesis parameters nih.gov.

| Technique | Application | Principle | Key Benefit |

| UV-Vis Spectroscopy | In-situ monitoring of Fmoc deprotection | Detection of the dibenzofulvene-piperidine adduct released upon Fmoc cleavage | Real-time feedback to ensure complete deprotection and improve synthesis efficiency and purity activotec.com. |

A recent development in SPPS is the concept of in situ Fmoc removal, where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail without intermediate washing steps csic.esrsc.orgrsc.org. This approach, aimed at making peptide synthesis more sustainable by reducing solvent consumption, still relies on the fundamental principle of Fmoc chemistry. Analytical monitoring in these protocols remains critical to ensure that the deactivation of the active ester is faster than Fmoc removal to prevent the double incorporation of amino acids csic.esrsc.org.

Chromatographic Techniques for Product Characterization

Chromatography is the cornerstone for the analysis and purification of synthetic peptides and their precursors. It provides high-resolution separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of protected amino acids like Fmoc-Ser(tBu)-OH and the final Boc-Ser(Fmoc-Ser(tBu))-OH compound ajpamc.comsigmaaldrich.com. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase csic.es.

A typical mobile phase system consists of an aqueous solvent (Buffer A), often containing 0.1% trifluoroacetic acid (TFA), and an organic solvent (Buffer B), such as acetonitrile, also with 0.1% TFA csic.esrsc.org. A gradient elution, where the concentration of the organic solvent is gradually increased, is used to separate compounds with varying polarities. The eluting compounds are detected by a UV detector, typically at a wavelength of 220 nm where the peptide bond absorbs csic.es. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial batches of Fmoc-Ser(tBu)-OH are often certified to have a purity of ≥98.0% or ≥99.0% as determined by HPLC sigmaaldrich.comcem.com.

In addition to purity, chiral HPLC is used to determine the enantiomeric excess (ee) of the amino acid derivatives. For peptide synthesis, it is crucial that the enantiomeric purity is very high (often ≥99.8% ee) to ensure the correct stereochemistry of the final peptide phenomenex.com. Polysaccharide-based chiral stationary phases can be used under reversed-phase conditions to separate the L and D enantiomers of N-Fmoc protected amino acids phenomenex.com.

| HPLC Method | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase (RP-HPLC) | C18 | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Purity assessment of final product and intermediates csic.esrsc.org. |

| Chiral HPLC | Polysaccharide-based | Reversed-phase conditions | Determination of enantiomeric purity of amino acid building blocks phenomenex.com. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry csic.es. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which determines their molecular weight.

This technique is invaluable for confirming the identity of the synthesized this compound by verifying that its molecular weight matches the theoretical value. Furthermore, LC-MS is instrumental in impurity profiling. It can identify the masses of minor peaks observed in the HPLC chromatogram, providing crucial information about the nature of impurities. This allows for the identification of byproducts such as deletion sequences, products of incomplete deprotection, or side-chain reactions nih.gov. For LC-MS analysis, mobile phase modifiers like TFA are often replaced with formic acid, which is more compatible with mass spectrometry detection csic.es.

Purity Control and Impurity Analysis in Synthetic Batches

Maintaining high purity throughout the synthesis is essential. The quality of the starting materials and the efficiency of each chemical step directly impact the purity of the final product.

A common type of process-related impurity in SPPS are deletion sequences, which are peptides lacking one or more amino acid residues from the target sequence iris-biotech.de. These impurities arise from incomplete reactions at either the deprotection or the coupling stage. For instance, if the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a deletion researchgate.net. Similarly, an inefficient coupling reaction will leave some peptide chains with an unreacted N-terminus, which will also result in a deletion in the subsequent step (unless a capping step is performed) iris-biotech.de.

The failure to remove the Nα-protecting group (such as Boc or Fmoc) can be a significant cause of deletion product formation nih.gov. The risk of forming deletion sequences underscores the importance of the in-process controls described earlier, such as UV monitoring of Fmoc removal activotec.com.

Analytical techniques like RP-HPLC and LC-MS are the primary methods for detecting and quantifying deletion sequences nih.gov. Deletion sequences are typically more polar than the target full-length peptide and will therefore have shorter retention times in an RP-HPLC system. LC-MS can confirm the identity of a suspected deletion sequence peak by showing a molecular weight corresponding to the target peptide minus the mass of the missing amino acid residue(s) nih.gov.

Control of Racemization During Coupling

The preservation of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. During the peptide bond formation step, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a racemizable intermediate. nih.gov This can result in the incorporation of the D-enantiomer into the growing peptide chain, yielding a diastereomeric impurity that is often difficult to remove by standard purification methods. nih.gov

Certain amino acids are more susceptible to racemization, with the extent depending on the specific coupling reagent employed. nih.gov For serine derivatives, such as Fmoc-L-Ser(tBu)-OH, which is a key precursor in the synthesis of complex peptide structures, the choice of activation method is crucial for minimizing epimerization. nih.gov Studies have systematically evaluated the effect of various common coupling reagents on the racemization of Fmoc-L-Ser(tBu)-OH by coupling it with an amino acid ester like L-Leu-OtBu and analyzing the resulting dipeptide mixture. nih.govresearchgate.net

The primary analytical method for quantifying the extent of racemization is chiral chromatography, typically Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This technique allows for the direct separation and quantification of the desired L-L diastereomer from the undesired D-L diastereomer. acs.org

Research indicates that for Fmoc-L-Ser(tBu)-OH, racemization is generally negligible with most common coupling reagents. nih.gov However, the use of certain combinations, such as HATU in the presence of the base N-methylmorpholine (NMM), has been shown to induce a measurable level of racemization. nih.gov In contrast, coupling reagents like diisopropylcarbodiimide (DIC) paired with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) show minimal to no racemization. nih.gov This highlights the importance of carefully selecting the coupling methodology to maintain the chiral purity of the final peptide.

Table 1: Effect of Coupling Reagents on Racemization of Fmoc-L-Ser(tBu)-OH Data derived from the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu, with the ratio of L-product to D-product determined by chiral chromatography. nih.govresearchgate.net

| Coupling Reagent/Additive | Base | L-Product/D-Product Ratio | Percent D-Product (%) |

| HATU | NMM | >99:1 | <1 |

| HBTU | DIPEA | >99:1 | <1 |

| PyBOP | DIPEA | >99:1 | <1 |

| DIC | Oxyma | >99:1 | <1 |

Advanced Characterization Techniques for Synthetic Intermediates

The synthesis of a complex molecule like this compound involves multiple steps, generating synthetic intermediates that must be rigorously characterized to ensure the identity, purity, and stereochemical integrity of the final product. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of intermediates. biosynth.com Reversed-Phase HPLC (RP-HPLC) is routinely used to determine the percentage purity of the compound by separating it from residual starting materials or by-products. biosynth.com Furthermore, chiral HPLC is indispensable for confirming the enantiomeric or diastereomeric purity of intermediates, a critical step following coupling reactions where racemization is a risk. sigmaaldrich.comsigmaaldrich.com The use of specialized chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, enables the effective separation of stereoisomers. sigmaaldrich.com

Mass Spectrometry (MS) is a primary tool for confirming the identity of synthetic intermediates by verifying their molecular weight. biosynth.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS or UPLC-MS), provide a rapid and accurate determination of the mass-to-charge ratio (m/z) of the target molecule, confirming that the correct product has been formed at each synthetic step. biosynth.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition.

Table 2: Summary of Characterization Techniques for Synthetic Intermediates

| Analytical Technique | Purpose | Information Provided | Relevance to Intermediates |

| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment | Percentage purity of the compound. biosynth.com | Monitors reaction completion and quantifies impurities. |

| Chiral HPLC | Stereochemical Analysis | Enantiomeric or diastereomeric ratio. sigmaaldrich.comsigmaaldrich.com | Quantifies racemization after coupling steps. |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Verification of molecular structure and functional groups. nih.gov | Confirms the identity of intermediates like Boc-Ser-OH and Fmoc-Ser(tBu)-OH. |

| Advanced NMR (2D, NOESY) | Diastereomer Differentiation | Spatial relationships between atoms, detection of equilibrating isomers. nih.gov | Unambiguously distinguishes between L-L and D-L dipeptide intermediates. |

| Mass Spectrometry (ESI-MS, HRMS) | Identity Confirmation | Molecular weight and elemental composition. biosynth.com | Verifies that the correct intermediate has been synthesized at each step. |

Comparative Studies and Methodological Advancements

Comparison with Other Serine/Threonine Protecting Group Strategies

The choice of protecting groups for serine and threonine residues is critical to the success of peptide synthesis, directly impacting both efficiency and the purity of the final product. The unique arrangement of protecting groups in Boc-Ser(Fmoc-Ser(tBu))-OH offers a distinct orthogonal system.

The core strength of this compound lies in its trifecta of protecting groups: the tert-butoxycarbonyl (Boc) group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the tert-butyl (tBu) ether. This combination provides a highly orthogonal system for selective deprotection. The Fmoc group is labile to basic conditions (e.g., piperidine), the Boc group is cleaved by moderate acid (e.g., trifluoroacetic acid - TFA), and the tBu ether requires strong acid for removal. iris-biotech.de This hierarchical stability allows for the precise, stepwise unveiling of reactive sites, which is crucial for the synthesis of branched or post-translationally modified peptides.

In comparison to more conventional strategies, such as the direct use of Fmoc-Ser(tBu)-OH in Fmoc-based SPPS, the this compound building block offers an additional layer of orthogonal protection. This is particularly advantageous in scenarios requiring on-resin side-chain modifications. For instance, after incorporation of the dipeptide unit, the Fmoc group can be selectively removed to allow for further peptide chain elongation, while the Boc and tBu groups remain intact.

Another important comparative strategy involves the use of pseudoproline dipeptides. chempep.compeptide.comwikipedia.org These are formed from serine or threonine residues and are designed to disrupt aggregation during SPPS by inducing a "kink" in the peptide backbone. peptide.com While pseudoproline dipeptides are highly effective in improving solubility and coupling efficiency, especially in long or aggregation-prone sequences, chempep.com this compound provides a more direct approach for creating ester linkages to the serine side chain, which is fundamental for synthesizing depsipeptides or certain types of glycopeptides. The choice between these strategies is therefore dictated by the specific synthetic challenge.

| Strategy | Protecting Groups | Key Features | Primary Application |

| This compound | Boc, Fmoc, tBu | High orthogonality, allows for selective deprotection of three distinct groups. | Synthesis of branched peptides, depsipeptides, and complex post-translationally modified peptides. |

| Fmoc-Ser(tBu)-OH | Fmoc, tBu | Standard building block for Fmoc-SPPS. | Routine incorporation of serine in linear peptide synthesis. |

| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) | Fmoc, Oxazolidine (B1195125) ring | Disrupts peptide aggregation, improves solubility and coupling efficiency. | Synthesis of long, hydrophobic, or aggregation-prone peptides. |

However, the steric bulk of this large building block can present challenges during the coupling reaction, potentially leading to lower yields if not optimized. The purity of the final peptide is also contingent on the prevention of side reactions during the removal of the protecting groups. For instance, the acid-catalyzed removal of the Boc and tBu groups can generate reactive carbocations that may lead to undesired modifications of sensitive residues like tryptophan or methionine if appropriate scavengers are not employed. peptide.com

In contrast, while pseudoproline dipeptides can dramatically improve yields by mitigating aggregation, the regeneration of the native serine or threonine residue from the oxazolidine ring during final cleavage must be complete to ensure the purity of the target peptide. peptide.com Standard Fmoc-Ser(tBu)-OH, being a smaller and more routinely used building block, generally offers high coupling efficiencies in straightforward syntheses but lacks the versatility of this compound for more advanced applications.

Evaluation of Coupling Reagents for this compound

The success of incorporating this compound into a growing peptide chain is heavily dependent on the choice of coupling reagent and reaction conditions. These factors influence not only the rate and completeness of the reaction but also the preservation of the stereochemical integrity of the amino acid residues.

A variety of activating agents are available for peptide synthesis, each with its own reactivity profile. For sterically hindered building blocks like this compound, highly efficient coupling reagents are generally required.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic activating agents. merckmillipore.com Their reactivity is often enhanced by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are known for their high reactivity and are often employed for difficult couplings.

Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, particularly for hindered amino acids. researchgate.net

The choice of base is also critical, with diisopropylethylamine (DIPEA) being commonly used. However, for sensitive residues like serine, less nucleophilic bases such as collidine may be preferred to minimize side reactions. chempep.com

| Coupling Reagent Class | Examples | General Reactivity | Considerations for this compound |

| Carbodiimides | DCC, DIC | Moderate to high (with additives) | May require longer reaction times or higher temperatures for this sterically hindered building block. |

| Phosphonium Salts | PyBOP, BOP | High | Generally effective, but can be more expensive. |

| Uronium/Aminium Salts | HATU, HBTU | Very High | Often the reagents of choice to ensure high coupling efficiency. |

A significant concern during peptide synthesis is the risk of epimerization, or the loss of stereochemical purity, at the chiral center of the activated amino acid. This is particularly relevant for serine derivatives, which can be prone to racemization under certain coupling conditions. researchgate.net

Studies have shown that the combination of the coupling reagent and the base can significantly influence the degree of epimerization. For instance, the use of DIPEA as a base has been linked to increased racemization of Fmoc-Ser(tBu)-OH in some contexts. chempep.com The use of additives like HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides has been shown to suppress epimerization. nih.gov For a sterically demanding building block like this compound, it is crucial to select coupling conditions that not only drive the reaction to completion but also preserve the stereochemical integrity of both serine residues. Protocols that involve pre-activation of the carboxylic acid component before the addition of the amine can sometimes help to minimize racemization. nih.gov

Development of Novel Synthetic Routes and Reagents

The synthesis of a complex molecule like this compound is a multi-step process that requires careful selection of protecting groups and coupling strategies. Research in this area focuses on improving the efficiency, scalability, and cost-effectiveness of the synthesis.

While specific literature detailing novel synthetic routes exclusively for this compound is not abundant, general advancements in the synthesis of protected amino acids and dipeptides are applicable. For example, the development of more efficient methods for the introduction of Boc and Fmoc protecting groups, as well as improved procedures for the formation of the ester linkage between the two serine residues, are areas of ongoing research. The synthesis of related phosphopeptides often involves the use of Boc-Ser(PO3R2)-OH derivatives, and the methodologies employed in these syntheses could potentially be adapted. researchgate.net

Furthermore, the development of new activating agents and additives that can facilitate the coupling of sterically hindered components at lower temperatures and with shorter reaction times would be beneficial for the synthesis and application of this compound. The overarching goal is to make these valuable and complex building blocks more accessible to the broader peptide synthesis community.

Expedited Synthesis Protocols

Traditional peptide synthesis, whether in solution or on a solid phase, can be a time-consuming process. For complex molecules like this compound, which require multiple protection and coupling steps, expediting the synthesis is crucial for efficiency. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a leading technology for accelerating these processes. researchgate.netnih.gov

This acceleration is particularly beneficial for overcoming the synthetic challenges posed by "difficult" sequences, which are prone to aggregation. sigmaaldrich.cn While O-acyl isodipeptides like this compound are designed to disrupt aggregation when incorporated into a larger peptide chain, their own synthesis must be highly efficient. peptide.comresearchgate.net The use of microwave irradiation can improve the synthesis of long or complex peptides, resulting in higher crude purity and better yields compared to standard protocols. nih.govrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) for a Model 10-Residue Peptide

| Feature | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Time per Amino Acid Cycle | ~2 hours creative-peptides.com | < 10 minutes nih.govcreative-peptides.com |

| Coupling Time | 1 - 2 hours | ~ 5 minutes nih.gov |

| Deprotection Time | 20 - 30 minutes | ~ 3 minutes nih.gov |

| Total Synthesis Time | ~ 20 hours creative-peptides.com | < 2 hours creative-peptides.com |

| Crude Purity | Often lower due to side reactions and aggregation | Generally higher (e.g., 85-91%) creative-peptides.com |

| Waste Generation | High (~100 mL per cycle) creative-peptides.com | Significantly lower (< 5 mL per cycle) creative-peptides.com |

Green Chemistry Approaches in Dipeptide Synthesis

The chemical synthesis of peptides is notorious for its large environmental footprint, primarily due to the extensive use of hazardous solvents. tandfonline.com Traditional solid-phase peptide synthesis (SPPS) relies heavily on polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comrsc.org These solvents are used in significant quantities for resin swelling, reagent dissolution, and washing steps. However, they pose considerable health and environmental risks; DMF and NMP, for example, are classified as Substances of Very High Concern (SVHC) under REACH regulations due to their reproductive toxicity. tandfonline.com

In response, significant research has focused on identifying and validating "green" solvents that can replace their hazardous counterparts without compromising synthesis efficiency. biotage.com Several promising alternatives have been investigated for Fmoc-based synthesis, which would be applicable to the production of this compound. These include:

Propylene Carbonate (PC): A biodegradable, non-toxic polar aprotic solvent that has been successfully used as a replacement for both DCM and DMF in solution- and solid-phase synthesis. rsc.orgresearchgate.netnewdrugapprovals.org Studies have shown that coupling and deprotection reactions in PC provide chemical yields comparable to those in conventional solvents, with no significant epimerization. rsc.orgnewdrugapprovals.org

γ-Valerolactone (GVL): Derived from renewable lignocellulosic biomass, GVL is a biodegradable and non-toxic solvent. nih.gov It has been demonstrated as a viable alternative to DMF in SPPS. acs.orgacs.org However, a key consideration is its susceptibility to ring-opening when exposed to the basic conditions (e.g., piperidine) used for Fmoc removal, which can lead to capping of the peptide chain. nih.govnih.govresearchgate.net This side reaction can be mitigated by preparing base solutions fresh daily or by incorporating certain amino acids (like glycine) as pre-formed dipeptide units. nih.govacs.org

2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent that is considered a greener alternative to solvents like THF and DCM. It has shown high performance in SPPS, particularly for achieving high crude purity. biotage.comacs.org

Solvent Mixtures: To optimize properties like resin swelling and reagent solubility, various mixtures of green solvents have been explored. Combinations such as Cyrene/diethyl carbonate, anisole/dimethyl carbonate, and N-formylmorpholine/anisole have been successfully applied to the synthesis of pharmaceutical-grade peptides, demonstrating that a complete replacement of DMF is feasible. acs.orgrsc.orgtandfonline.comnih.gov

Table 2: Comparison of Conventional and Green Solvents for Dipeptide Synthesis

| Solvent | Abbreviation | Source | Key Hazards / Classification | Performance Notes in SPPS |

|---|---|---|---|---|

| N,N-Dimethylformamide | DMF | Petrochemical | Toxic for reproduction (REACH SVHC) tandfonline.com | Excellent resin swelling and reagent solubility; industry standard. |

| N-Methyl-2-pyrrolidone | NMP | Petrochemical | Toxic for reproduction (REACH SVHC) tandfonline.com | Similar performance to DMF. |

| Dichloromethane | DCM | Petrochemical | Suspected carcinogen, environmentally persistent | Commonly used but being phased out due to toxicity. tandfonline.com |

| Propylene Carbonate | PC | Petrochemical | Non-toxic, biodegradable rsc.org | Effective green replacement for DMF and DCM in both solution and solid phase. rsc.orgresearchgate.netnewdrugapprovals.org |

| γ-Valerolactone | GVL | Renewable Biomass nih.gov | Non-toxic, biodegradable nih.gov | Good DMF alternative, but can react with bases used for Fmoc removal. nih.govnih.govresearchgate.net |

| 2-Methyltetrahydrofuran | 2-MeTHF | Renewable/Petrochemical | Less toxic than THF/DCM, not an SVHC biotage.com | Provides high crude purity; effective green solvent. biotage.comacs.org |

Future Directions in Peptide and Protein Synthesis Research

Expansion of Dipeptide Building Block Library

The use of pre-formed dipeptide building blocks in Solid-Phase Peptide Synthesis (SPPS) has become a critical strategy for improving the efficiency and success rate of synthesizing "difficult" sequences. nih.gov These sequences, often rich in hydrophobic residues, are prone to aggregation on the solid support, which can impede coupling and deprotection steps, leading to low yields and truncated side products. nih.gov

Boc-Ser(Fmoc-Ser(tBu))-OH belongs to a special class of reagents known as isoacyl dipeptides. peptide.commerckmillipore.com These building blocks are designed to temporarily introduce a depsipeptide (ester) bond into the peptide backbone by acylating the hydroxyl group of a serine or threonine residue. peptide.comspringernature.com This structural modification effectively disrupts the inter-chain hydrogen bonding that leads to on-resin aggregation. peptide.compeptide.com The resulting depsipeptide is typically more soluble and stable under the acidic conditions used for HPLC purification. peptide.comspringernature.com Subsequently, a pH-triggered O-to-N acyl shift at a neutral or slightly basic pH quantitatively yields the native peptide bond. peptide.com

| Property | Value |

| Compound Name | N-Boc-O-(N'-Fmoc-O'-tert-butyl-L-serinyl)-L-serine |

| Synonym | Boc-Ser[Fmoc-Ser(tBu)]-OH |

| CAS Number | 944283-11-8 peptide.com |

| Molecular Formula | C₃₀H₃₈N₂O₉ peptide.com |

| Class | Isoacyl Dipeptide peptide.commerckmillipore.com |

Rational Design for Tailored Peptide Architectures

The future of peptide-based therapeutics lies in the creation of molecules with precisely defined three-dimensional structures to optimize binding affinity, selectivity, and stability. Orthogonal protection strategies are fundamental to this pursuit, as they allow for the selective modification of specific functional groups within a molecule in any desired order. fiveable.mebiosynth.com

The structure of This compound is ideally suited for the rational design of complex peptide architectures. It provides two distinct points for peptide chain elongation:

At the Boc-protected N-terminus: Selective removal of the acid-labile Boc group allows for chain extension from the first serine residue.

At the Fmoc-protected N-terminus: Selective removal of the base-labile Fmoc group allows for chain extension from the second serine residue.

This dual functionality enables the synthesis of non-linear or branched peptides. For instance, a peptide chain could be assembled from the Boc-terminus, after which the Fmoc group on the side chain can be removed to initiate the synthesis of a second, distinct peptide sequence. This approach facilitates the construction of Y-shaped peptides, peptide-on-peptide side chains, or complex cyclic structures where the dipeptide serves as a unique scaffolding element. The ability to introduce a pre-formed Ser-Ser motif with such precise control is a significant advantage for designing peptides with tailored conformational properties or for creating multi-valent ligands capable of engaging multiple biological targets simultaneously. nih.gov

| Protecting Group | Chemical Name | Cleavage Condition | Typical Use |

| Boc | tert-butoxycarbonyl | Strong Acid (e.g., TFA) iris-biotech.de | Permanent (side chain) or temporary (Nα) protection biosynth.com |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine) iris-biotech.de | Temporary Nα-protection in SPPS iris-biotech.de |

| tBu | tert-butyl | Strong Acid (e.g., TFA) iris-biotech.de | Side chain protection (e.g., Ser, Thr, Asp, Glu) iris-biotech.de |

Integration with Advanced Bio-conjugation Technologies

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a powerful tool for creating advanced therapeutics, diagnostics, and research probes. The development of chemoselective ligation methods, which form specific bonds under mild, aqueous conditions, has broadened the scope of what is possible. rsc.org

Building blocks such as This compound are poised to play a crucial role in the advancement of these technologies. After its incorporation into a peptide sequence, the orthogonally protected serine side chain can serve as a versatile handle for site-specific modification. For example, following the main peptide synthesis, the Fmoc group could be selectively removed, and the newly liberated amine could be used for conjugation with a payload molecule, such as a toxin for an antibody-drug conjugate or a fluorescent dye.

Alternatively, the serine residue itself can be a precursor for ligation chemistry. Methods like serine/threonine ligation (STL) allow for the joining of a C-terminal salicylaldehyde (B1680747) ester with an N-terminal serine or threonine residue. A building block like this compound could be strategically placed within a sequence to provide a specific, native serine residue for such a ligation event, enabling the assembly of very large proteins from smaller, chemically synthesized peptide fragments. This precise control over the conjugation site ensures a homogeneous product, which is critical for therapeutic applications.

Computational and Theoretical Chemistry in Optimizing Synthetic Routes (e.g., Conformational Studies)

As peptide synthesis tackles increasingly complex targets, the ability to predict and mitigate potential problems before they arise becomes invaluable. Computational and theoretical chemistry are emerging as indispensable tools for optimizing synthetic routes. creative-peptides.com A major challenge in SPPS is sequence-dependent aggregation, and recent efforts have applied deep learning and other data-driven methods to predict aggregation-prone sequences based on UV-vis monitoring of Fmoc deprotection steps during automated synthesis. nih.govrsc.org

The strategic value of a building block like This compound can be significantly enhanced through computational approaches.

Conformational Analysis: Theoretical calculations can be used to study the conformational preferences of the dipeptide building block itself. Understanding its intrinsic structure can help predict how it will influence the secondary structure of the growing peptide chain. iris-biotech.de For example, computational models could determine if incorporating this unit is likely to induce or disrupt helical or β-sheet formations, which are often implicated in aggregation. rsc.org

Route Optimization: For a given target peptide with a known difficult sequence, computational algorithms could be employed to identify the optimal position for inserting an isoacyl dipeptide to maximally disrupt aggregation. nih.gov By simulating the folding and interaction of peptide chains on the resin, these models could guide a more rational, "computationally-assisted" synthetic strategy, reducing the trial-and-error experimentation often required. acs.org

Predicting Reaction Kinetics: Computational models are also being developed to predict reaction outcomes and kinetics. nih.gov Such tools could help in optimizing the coupling conditions for sterically hindered or electronically complex building blocks like this compound, ensuring high coupling efficiency and minimizing side reactions.

| Synthesis Challenge | Computational/Theoretical Approach | Benefit |

| Peptide Aggregation | Molecular dynamics simulations; Deep learning models trained on synthesis data nih.gov | Predict aggregation-prone sequences and guide the strategic placement of disrupting elements like isoacyl dipeptides. |

| Low Coupling Efficiency | Quantum mechanics (QM) calculations on transition states | Optimize coupling reagents and conditions for sterically hindered building blocks. |

| Sub-optimal Conformation | Conformational sampling and energy landscape analysis researchgate.net | Design peptides with desired folds by predicting the structural impact of incorporating specific building blocks. iris-biotech.de |

| Overall Route Design | Mathematical optimization and dynamic programming acs.org | Screen thousands of potential synthetic routes to identify the most efficient and cost-effective strategies a priori. |

Q & A

Q. How do conflicting reports on the stability of Fmoc vs. Boc groups in serine derivatives inform experimental design?

Q. What recent advancements in protecting group chemistry could replace or improve this compound?

- Innovations :

- Photocleavable Groups : Enable spatiotemporal control in light-directed synthesis.

- Enzyme-Labile Protections : Reduce reliance on harsh acids/bases.

- Fluorous Tags : Facilitate purification without repetitive deprotection steps.

- These methods are still under validation for complex peptides but show promise in reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.